3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
Overview
Description
3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is a synthetic organic compound with a complex structure It features multiple functional groups, including chlorinated alkenes, carbamoyl groups, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps:
Formation of the Chlorinated Alkene: The initial step involves the chlorination of but-3-en-2-yl to form 3,4,4-trichlorobut-3-en-2-yl. This can be achieved using chlorine gas under controlled conditions.
Cyclohexene Ring Formation: The cyclohexene ring is synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.
Esterification: The final step involves esterification to form the carboxylate group. This can be done using standard esterification techniques with appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes using large-scale reactors for the chlorination, Diels-Alder reaction, carbamoylation, and esterification steps. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene and carbamoyl groups.
Reduction: Reduction reactions can target the chlorinated alkene, converting it to a less chlorinated or non-chlorinated derivative.
Substitution: The chlorinated alkene can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alkanes or less chlorinated alkenes.
Substitution: Products depend on the nucleophile used, such as ethers or nitriles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
The compound or its derivatives could be investigated for pharmaceutical applications, including drug development for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
- 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
Uniqueness
The uniqueness of 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the 4-methylphenyl group, in particular, may influence its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
3,4,4-trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl3NO3/c1-11-7-9-13(10-8-11)23-18(24)14-5-3-4-6-15(14)19(25)26-12(2)16(20)17(21)22/h3-4,7-10,12,14-15H,5-6H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJHDMGBMJKAAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)OC(C)C(=C(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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